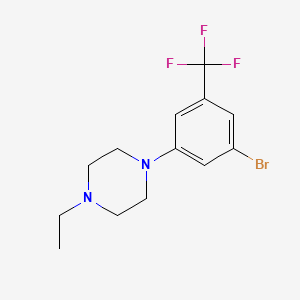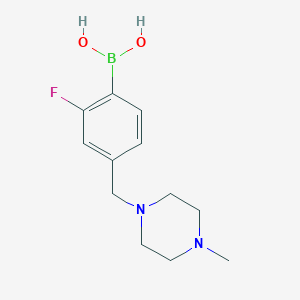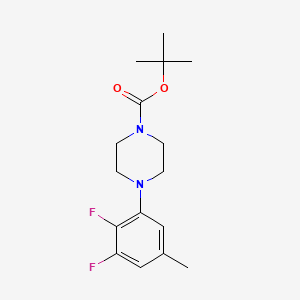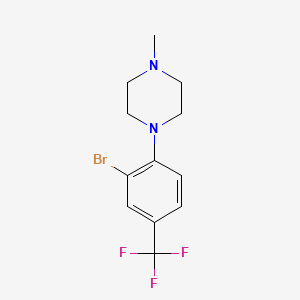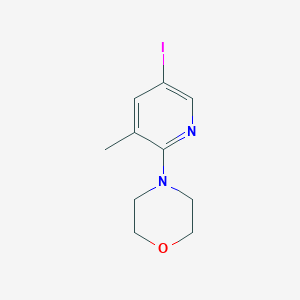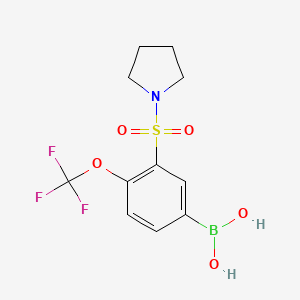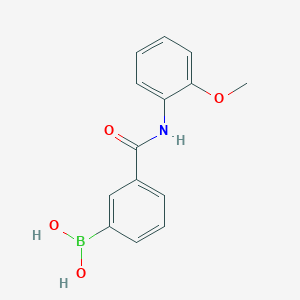
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronsäure
Übersicht
Beschreibung
“(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H14BNO4 . It has an average mass of 223.033 Da and a monoisotopic mass of 223.101593 Da .
Synthesis Analysis
The synthesis of boronic acids and their esters, such as “(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group that includes a methoxyphenyl group .Chemical Reactions Analysis
Boronic acids and their esters, including “(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid”, are susceptible to hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH, which can considerably accelerate the rate of the reaction at physiological pH .Physical And Chemical Properties Analysis
“(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid” has a density of 1.2±0.1 g/cm3, and an index of refraction of 1.537 . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 0.24, and its ACD/LogD (pH 7.4) is 0.59 .Wissenschaftliche Forschungsanwendungen
Drug Design and Delivery
Boronsäuren: und ihre Ester, einschließlich Derivaten wie “(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronsäure”, gelten als wertvoll in der Entwicklung neuer Medikamente und Medikamenten-Abgabesysteme . Sie sind besonders nützlich als Boron-Träger für die Neutroneneinfangtherapie, eine zielgerichtete Krebsbehandlung. Ihre Stabilität in Wasser ist jedoch begrenzt, was ihre Eignung für pharmakologische Anwendungen beeinflusst .
Suzuki-Miyaura Kreuzkupplung
Diese Verbindung kann in Suzuki-Miyaura Kreuzkupplungsreaktionen eingesetzt werden, einer weit verbreiteten Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Chemie . Die Reaktionsbedingungen sind mild und tolerieren verschiedene funktionelle Gruppen, was sie zu einer umweltfreundlichen Option für die Synthese komplexer organischer Moleküle macht .
Hydrolysestudien
Die Anfälligkeit von Phenylboronsäure-Pinacolestern für die Hydrolyse bei physiologischem pH-Wert ist ein Forschungsgebiet, in dem diese Verbindung relevant sein könnte . Das Verständnis der Hydrolysekinik, die durch Substituenten am aromatischen Ring beeinflusst wird, ist entscheidend für die Entwicklung von Boronsäure-basierten Pharmazeutika .
Palladium-katalysierte Reaktionen
“this compound” kann als Reagenz in palladiumkatalysierten Reaktionen wie intramolekularer Aminierung und direkter Arylierung dienen . Diese Reaktionen sind wichtig für den Aufbau komplexer organischer Strukturen in der medizinischen Chemie.
Synthese von biologisch aktiven Molekülen
Die Verbindung ist an der Synthese biologisch aktiver Moleküle beteiligt, durch Reaktionen wie aerobe oxidative Kreuzkupplung und mikrowellen-gestützte Petasis-Reaktionen . Diese Methoden sind bedeutsam für die Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen.
Rhodium-katalysierte Additionsreaktionen
Schließlich kann sie in rhodium-katalysierten Additionsreaktionen eingesetzt werden . Solche Reaktionen sind Teil synthetischer Strategien zur Herstellung komplexer organischer Moleküle mit hoher Präzision und Ausbeute.
Wirkmechanismus
Target of Action
The primary target of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known to be relatively stable and readily prepared
Result of Action
The molecular effect of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can result in the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific context in which the compound is used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid. For instance, the compound is water-soluble and may spread in water systems . Additionally, the Suzuki–Miyaura cross-coupling reaction, in which the compound participates, requires mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the compound’s action.
Biochemische Analyse
Biochemical Properties
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound is known to form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of serine proteases and other enzymes that contain active site serine residues. The interactions between (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid and these enzymes are crucial for its biochemical activity .
Cellular Effects
The effects of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of protease inhibition, where (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid can block the catalytic activity of serine proteases. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid in laboratory settings are important considerations for its use in research. Over time, this compound may undergo hydrolysis, leading to the formation of its corresponding phenol and boric acid. The long-term effects of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
In animal models, the effects of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid vary with dosage. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including tissue damage and organ dysfunction. The threshold effects observed in these studies highlight the importance of careful dosage optimization for therapeutic applications .
Metabolic Pathways
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism .
Transport and Distribution
The transport and distribution of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid can localize to specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is determined by targeting signals and post-translational modifications that direct it to specific organelles. This compound can accumulate in the cytoplasm, nucleus, or other cellular compartments, where it exerts its biochemical effects. The localization of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid can impact its interactions with biomolecules and its overall activity within the cell .
Eigenschaften
IUPAC Name |
[3-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO4/c1-20-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(9-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVYOHCBRLCUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301182604 | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704069-21-5 | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



